molecular formula C19H29N3O4 B2657741 N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953199-16-1

N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2657741
M. Wt: 363.458
InChI Key: BNAJMIWQJYAEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H29N3O4 and its molecular weight is 363.458. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Compulsive Food Consumption and Binge Eating

Research has identified the role of orexin receptors in modulating feeding, arousal, stress, and drug abuse, suggesting potential therapeutic targets for compulsive food consumption and binge eating disorders. The study conducted by Piccoli et al. (2012) explored the effects of various orexin receptor antagonists, including GSK1059865 and SB-649868, on binge eating in female rats. These compounds showed selective reduction in binge eating behaviors without affecting standard food intake, indicating the importance of orexin-1 receptor mechanisms in binge eating and potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Serotonin Receptor Antagonism

Research into serotonin receptors has revealed compounds like WAY-100635 as potent and selective 5-HT1A receptor antagonists, highlighting their significance in studying serotonin's role in various physiological and pathological processes. Studies by Craven et al. (1994) and Forster et al. (1995) illustrate the importance of these antagonists in understanding serotonin-mediated effects and their potential therapeutic applications in neurological and psychiatric disorders (Craven et al., 1994); (Forster et al., 1995).

Antiproliferative Activity and Cancer Research

The study on sigma(1) receptor ligands, such as the methylpiperidines derivatives explored by Berardi et al. (2005), has uncovered compounds with significant antiproliferative activity in rat C6 glioma cells. This research opens new avenues for tumor research and therapy, suggesting that sigma(1) receptor antagonists may offer novel treatment strategies for cancer (Berardi et al., 2005).

Cognitive Dysfunction and Sigma Receptor Ligands

Ogawa et al. (1994) investigated the effects of NE-100, a potent sigma receptor ligand, on cognitive dysfunction induced by phencyclidine in rats. Their findings suggest that sigma receptor ligands can significantly improve cognitive impairments, highlighting the potential for these compounds in treating cognitive disorders (Ogawa et al., 1994).

Antioxidant and Antimicrobial Potential

Novel compounds with potential antioxidant and antimicrobial properties have been synthesized and evaluated, indicating their efficacy in biological assays. Research by Harini et al. (2014) on novel oxime esters demonstrates the potential of these compounds in medicinal chemistry, offering new insights into their use as therapeutic agents (Harini et al., 2014).

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-14-4-5-17(26-3)16(12-14)21-19(24)18(23)20-13-15-6-8-22(9-7-15)10-11-25-2/h4-5,12,15H,6-11,13H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAJMIWQJYAEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

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